molecular formula C13H16O3 B14521778 1-(4-Methoxyphenyl)hexane-1,4-dione CAS No. 62596-41-2

1-(4-Methoxyphenyl)hexane-1,4-dione

Cat. No.: B14521778
CAS No.: 62596-41-2
M. Wt: 220.26 g/mol
InChI Key: OBFLPUOSZHYPAG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)hexane-1,4-dione is an organic compound characterized by a hexane backbone with a methoxyphenyl group attached at the first carbon and two ketone groups at the first and fourth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)hexane-1,4-dione typically involves the reaction of 4-methoxybenzaldehyde with hexane-1,4-dione under specific conditions. One common method includes the use of a base catalyst to facilitate the aldol condensation reaction, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale aldol condensation reactions, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)hexane-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyphenyl)hexane-1,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)hexane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)hexane-1,4-dione is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Properties

CAS No.

62596-41-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)hexane-1,4-dione

InChI

InChI=1S/C13H16O3/c1-3-11(14)6-9-13(15)10-4-7-12(16-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3

InChI Key

OBFLPUOSZHYPAG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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